3-Butyl-3-ethyloxirane-2-carbonitrile
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Overview
Description
3-Butyl-3-ethyloxirane-2-carbonitrile is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of appropriate alkyl halides with cyanide ions, followed by the formation of the oxirane ring. One common method includes the following steps:
Alkylation: Reacting butyl bromide with sodium cyanide to form butyl cyanide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-ethyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
3-Butyl-3-ethyloxirane-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-3-ethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-3-methyloxirane-2-carbonitrile
- 3-Butyl-3-propyloxirane-2-carbonitrile
- 3-Butyl-3-isopropyloxirane-2-carbonitrile
Uniqueness
3-Butyl-3-ethyloxirane-2-carbonitrile is unique due to its specific alkyl substituents, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-butyl-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-3-5-6-9(4-2)8(7-10)11-9/h8H,3-6H2,1-2H3 |
InChI Key |
JGWGDVURDZHNID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)C#N)CC |
Origin of Product |
United States |
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